molecular formula C15H16N2O2 B11674858 2,5-dimethyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide

2,5-dimethyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide

Cat. No.: B11674858
M. Wt: 256.30 g/mol
InChI Key: MAQQNXBZAVHGEP-LFIBNONCSA-N
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Description

2,5-Dimethyl-N’-[(1E)-1-phenylethylidene]furan-3-carbohydrazide is a synthetic organic compound belonging to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a phenylethylidene hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N’-[(1E)-1-phenylethylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-N’-[(1E)-1-phenylethylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable solvents like dichloromethane (CH2Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce amines.

Scientific Research Applications

2,5-Dimethyl-N’-[(1E)-1-phenylethylidene]furan-3-carbohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-[(1E)-1-phenylethylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2,5-Dimethylfuran-3-carbohydrazide: A precursor in the synthesis of the target compound.

    Phenylethylidene Hydrazides: Compounds with similar hydrazide moieties but different aromatic substitutions.

    Furan Derivatives: Other furan-based compounds with varying substituents and functional groups.

Uniqueness: 2,5-Dimethyl-N’-[(1E)-1-phenylethylidene]furan-3-carbohydrazide stands out due to its specific combination of a furan ring and a phenylethylidene hydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-1-phenylethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-10-9-14(12(3)19-10)15(18)17-16-11(2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,17,18)/b16-11+

InChI Key

MAQQNXBZAVHGEP-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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